3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,3,4-oxadiazole ring bearing a trichloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-5-hydrazinylpyridine with trichloroacetic acid in the presence of a dehydrating agent to form the 1,3,4-oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity while maintaining safety and cost-effectiveness .
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, often with organometallic reagents.
Cyclization Reactions: The formation of the 1,3,4-oxadiazole ring is a key cyclization reaction in the synthesis of this compound.
Common Reagents and Conditions:
Dehydrating Agents: Such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) for cyclization reactions.
Organometallic Reagents: For substitution reactions involving the bromine atom.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Oxadiazole Derivatives: Formed through cyclization reactions.
Scientific Research Applications
3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine has several applications in scientific research:
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides due to its ability to disrupt biological processes in pests.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in creating novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine largely depends on its application:
In Agrochemicals: It may inhibit essential enzymes in pests, leading to their death.
In Pharmaceuticals: The compound can interact with specific molecular targets, such as DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Trifluoromethylpyridine: Shares the pyridine ring and a halogenated substituent but differs in the type of halogen and additional functional groups.
Chloro-bis(trifluoromethyl)pyridine: Another similar compound with multiple halogen substitutions.
Uniqueness: 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the presence of both a bromine atom and a trichloromethyl-substituted oxadiazole ring, which confer distinct chemical properties and reactivity patterns compared to other halogenated pyridines .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-5-(trichloromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl3N3O/c9-5-1-4(2-13-3-5)6-14-15-7(16-6)8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFPMIHEUCFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(O2)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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